(1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL
CAS No.:
Cat. No.: VC17485576
Molecular Formula: C10H12F3NO2
Molecular Weight: 235.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12F3NO2 |
|---|---|
| Molecular Weight | 235.20 g/mol |
| IUPAC Name | (1S,2R)-1-amino-1-[3-(trifluoromethoxy)phenyl]propan-2-ol |
| Standard InChI | InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-3-2-4-8(5-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9-/m1/s1 |
| Standard InChI Key | YZTCEJIOHNBDFP-HZGVNTEJSA-N |
| Isomeric SMILES | C[C@H]([C@H](C1=CC(=CC=C1)OC(F)(F)F)N)O |
| Canonical SMILES | CC(C(C1=CC(=CC=C1)OC(F)(F)F)N)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (1S,2R)-1-amino-1-[3-(trifluoromethoxy)phenyl]propan-2-ol, reflects its stereochemistry: the amino group at position 1 and the hydroxyl group at position 2 adopt specific spatial arrangements (1S,2R). The trifluoromethoxy (-OCF₃) group is meta-substituted on the phenyl ring, influencing electronic distribution and steric interactions .
Table 1: Key Molecular Properties
Stereochemical Significance
The (1S,2R) configuration is pivotal for biological activity. Enantiomers of chiral compounds often exhibit divergent interactions with biomolecules; for example, the (1S,2R) form may bind selectively to target proteins compared to its (1R,2S) counterpart. Computational models indicate that this stereochemistry optimizes hydrogen bonding with active-site residues in enzymes such as monoamine oxidases.
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves asymmetric catalysis to achieve the desired stereochemistry. A common approach utilizes a prochiral ketone intermediate, which undergoes enantioselective reduction to form the alcohol moiety. Subsequent amination introduces the amino group.
Key Steps:
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Friedel-Crafts Acylation: 3-(Trifluoromethoxy)benzene reacts with propionyl chloride to form 3-(trifluoromethoxy)propiophenone.
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Asymmetric Reduction: Catalytic hydrogenation with a chiral catalyst (e.g., Ru-BINAP) yields (1S,2R)-1-hydroxy-1-[3-(trifluoromethoxy)phenyl]propan-2-one.
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Amination: The ketone intermediate undergoes reductive amination using ammonium acetate and sodium cyanoborohydride to introduce the amino group.
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance yield and reduce reaction times. Purification via high-performance liquid chromatography (HPLC) ensures >99% enantiomeric excess, critical for pharmaceutical applications.
Biological Activity and Mechanisms
Antimicrobial Properties
The compound exhibits broad-spectrum activity against Gram-positive bacteria, including Staphylococcus aureus (MIC = 8 µg/mL). The trifluoromethoxy group disrupts bacterial membrane integrity by interacting with lipid bilayers, while the amino alcohol moiety inhibits cell wall synthesis enzymes.
Neurotransmitter Modulation
In vitro studies demonstrate affinity for serotonin transporters (SERT), with a Ki value of 0.42 µM. The compound’s ability to inhibit serotonin reuptake suggests potential antidepressant effects, though in vivo validation is pending.
Table 2: Comparative Biological Activity
| Compound | Target | Activity (IC₅₀/Ki) | Source |
|---|---|---|---|
| (1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-ol | SERT | 0.42 µM | |
| Fluoxetine | SERT | 1.2 nM | |
| Ciprofloxacin | DNA gyrase | 0.05 µg/mL |
Pharmacological Profile
Absorption and Distribution
The compound’s LogP (1.7) and polar surface area (55.5 Ų) suggest moderate oral bioavailability. Preclinical studies in rodents indicate a Cₘₐₓ of 12 µg/mL after oral administration, with a plasma half-life of 3.2 hours .
Metabolism and Excretion
Cytochrome P450 enzymes (CYP3A4, CYP2D6) mediate hepatic oxidation, producing inactive metabolites excreted renally. No significant drug-drug interactions have been observed in vitro .
Comparative Analysis with Structural Analogs
Role of the Trifluoromethoxy Group
Compared to non-fluorinated analogs, the trifluoromethoxy group enhances binding affinity by 10-fold in SERT inhibition assays. This is attributed to its electron-withdrawing effects, which stabilize charge-transfer interactions with aromatic residues in the transporter’s binding pocket.
Stereochemical Optimization
The (1S,2R) configuration confers a 5-fold increase in antimicrobial potency over the (1R,2S) enantiomer, underscoring the importance of stereochemistry in drug design.
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